Trilostane
説明
特性
IUPAC Name |
5,15-dihydroxy-2,16-dimethyl-7-oxapentacyclo[9.7.0.02,8.06,8.012,16]octadec-4-ene-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO3/c1-18-7-6-14-12(13(18)3-4-15(18)22)5-8-20-17(24-20)16(23)11(10-21)9-19(14,20)2/h12-15,17,22-23H,3-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVJXBPDAXMEYOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CCC45C3(CC(=C(C4O5)O)C#N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Historical Trajectories and Academic Development of Trilostane Research
Genesis and Early Investigations of Steroidogenesis Inhibition
Trilostane (B1684498), chemically known as 4α,5α-epoxy-17β-hydroxy-3-oxoandrostane-2α-carbonitrile, is a synthetic steroid analogue first synthesized in the 1970s by Neumann and colleagues. nih.govdvm360.com Its initial development was driven by the objective of inhibiting adrenal steroidogenesis. nih.gov Early investigations quickly identified trilostane as a competitive and reversible inhibitor of the enzyme 3β-hydroxysteroid dehydrogenase/Δ⁵⁻⁴ isomerase (3β-HSD). nih.govmdpi.comoup.com This enzyme is critical for the biosynthesis of various corticosteroids, including cortisol and aldosterone (B195564), as it catalyzes the conversion of 3β-hydroxysteroids to 3-ketosteroids. nih.govmdpi.com
The mechanism of action involves blocking the conversion of pregnenolone (B344588) to progesterone (B1679170), a key step in the synthesis pathways for cortisol, aldosterone, and androstenedione (B190577). researchgate.netmspca.orgvin.comnih.gov By inhibiting progesterone synthesis, trilostane effectively reduces the production of these downstream steroid hormones. vin.comnih.gov Early studies, such as those by Potts et al. in 1978, provided foundational evidence for trilostane's competitive inhibition of 3β-HSD. oup.comresearchgate.net
Initial research demonstrated that trilostane could suppress the adrenal cortex by inhibiting the enzymatic conversion of steroids by 3β-hydroxysteroid dehydrogenase/delta 5,4 ketosteroid isomerase, thereby blocking the synthesis of adrenal steroids. drugbank.com In vitro studies confirmed that the drug inhibits the conversion of pregnenolone to progesterone but does not affect the conversion of cholesterol to pregnenolone or progesterone to corticoid hormones. researchgate.net
The efficacy of trilostane in reducing steroid biosynthesis was demonstrated in early human studies. For instance, treatment with trilostane significantly decreased the average cortisol secretory rate, urinary 17-hydroxycorticosteroids, and urinary free cortisol excretion in patients. researchgate.net These early findings established trilostane's potential as a therapeutic agent for conditions characterized by excessive steroid production.
Evolution of Research Perspectives on Trilostane as a Biochemical Probe
Beyond its initial therapeutic focus, research perspectives on trilostane evolved to recognize its value as a biochemical probe for studying steroidogenesis and related pathways. Its specific inhibitory action on 3β-HSD made it a useful tool for dissecting the complex enzymatic steps involved in steroid hormone synthesis. oup.comoup.com
Studies utilizing trilostane as a biochemical probe have provided insights into the roles of 3β-HSD in various tissues and species. For example, in vitro experiments with fathead minnow ovary tissue demonstrated that trilostane inhibited 17β-estradiol (E2) production in a concentration- and time-dependent manner. oup.comoup.com This effect was eliminated by providing a substrate (progesterone) that does not require 3β-HSD activity for conversion to E2, further supporting trilostane's specific inhibitory action on 3β-HSD in this context. oup.comoup.com
Trilostane has also been employed to investigate the metabolism of other steroid precursors. Studies on the metabolism of 7-dehydrocholesterol (B119134) in rat adrenal glands, for instance, showed that the accumulation of certain products was enhanced by trilostane, demonstrating that 7-dehydropregnenolone (7DHP) enters the Δ⁴ steroidogenic pathway. plos.org This highlights how trilostane's inhibition of 3β-HSD can be used to perturb steroidogenic pathways and identify intermediate metabolites.
Furthermore, research has explored the effects of trilostane beyond its primary target, revealing its potential influence on other enzymes and pathways. While primarily known for inhibiting 3β-HSD, some studies suggest it might also affect other enzymes, although this does not appear to be its sole effect. vin.com For instance, in vitro research using sheep and human adrenal tissues suggested that trilostane might enhance 11β-hydroxysteroid dehydrogenase activity in sheep, leading to decreased cortisol and increased cortisone (B1669442) levels. nih.gov
The use of trilostane as a probe has also extended to investigating its effects on neurosteroids. Due to its modulatory effects on the hypothalamic–pituitary–adrenal axis, trilostane administration can lead to an increase in brain levels of neurosteroids like allopregnanolone (B1667786), suggesting its potential as a tool in studying neurological and psychiatric disorders. mdpi.comresearchgate.net
Detailed research findings from various studies using trilostane as a probe have contributed significantly to the understanding of steroid hormone metabolism in different biological systems. These studies often involve analyzing changes in steroid hormone concentrations or the accumulation of precursors following trilostane administration or exposure.
| Steroid Precursor/Hormone | Effect of Trilostane | Biological System | Source |
| Pregnenolone to Progesterone | Inhibition of conversion | Adrenal cortex (various species), Fathead minnow ovary tissue | mdpi.comoup.comresearchgate.netmspca.orgvin.comnih.govoup.com |
| 17-OH Pregnenolone to 17-OH Progesterone | Inhibition of conversion | Adrenal cortex | researchgate.net |
| Dehydroepiandrosterone (B1670201) (DHEA) to Androstenedione | Inhibition of conversion | Adrenal cortex, Prostate cancer cell lines | mdpi.comresearchgate.netnih.gov |
| Cortisol | Decreased synthesis | Adrenal cortex (various species) | nih.govdvm360.commdpi.comresearchgate.netmspca.orgvin.comnih.govdrugbank.comresearchgate.nettodaysveterinarypractice.com |
| Aldosterone | Decreased synthesis (to a lesser extent) | Adrenal cortex | dvm360.comresearchgate.netmspca.orgnih.govtodaysveterinarypractice.comresearchgate.net |
| Andrenal Androgens | Decreased synthesis (to a lesser extent) | Adrenal cortex | mspca.orgnih.govtodaysveterinarypractice.com |
| 17β-estradiol (E2) | Inhibition of production | Fathead minnow ovary tissue | oup.comoup.com |
| 7-dehydropregnenolone (7DHP) metabolism | Modified, accumulation of intermediates | Rat adrenal glands | plos.org |
| Allopregnanolone | Increased brain levels | Brain (indirect effect via HPA axis) | mdpi.comresearchgate.net |
This table summarizes some of the key findings regarding trilostane's effects on steroid precursors and hormones in different biological contexts, highlighting its utility as a probe for investigating steroidogenesis.
Mechanistic Elucidation and Molecular Interactions of Trilostane
Primary Enzymatic Target: 3β-Hydroxysteroid Dehydrogenase/Δ⁵⁻⁴ Isomerase (3β-HSD)
The therapeutic activity of trilostane (B1684498) is predominantly attributed to its inhibitory effect on 3β-HSD. mdpi.compatsnap.com This enzyme is essential for the synthesis of various steroids, catalyzing the conversion of precursors such as pregnenolone (B344588) to progesterone (B1679170), 17α-hydroxypregnenolone to 17α-hydroxyprogesterone, and dehydroepiandrosterone (B1670201) (DHEA) to androstenedione (B190577). nih.govwikipedia.orgresearchgate.net This enzymatic action is a bottleneck in the production of downstream steroid hormones like cortisol, corticosterone (B1669441), and aldosterone (B195564). nih.govresearchgate.net
Competitive and Reversible Inhibition Kinetics
Trilostane acts as a competitive inhibitor of 3β-HSD. mdpi.comnih.govtodaysveterinarypractice.comvin.comresearchgate.netpatsnap.com This means that trilostane competes with the natural steroid substrates for binding to the enzyme's active site. scbt.com The inhibition is also reversible, indicating that trilostane can bind to and dissociate from the enzyme, and its effect can be overcome by increasing the concentration of the natural substrate. mdpi.comnih.govtodaysveterinarypractice.comvin.comresearchgate.net The degree of inhibition appears to be dose-related. nih.govtodaysveterinarypractice.comvin.comresearchgate.net
Kinetic analyses have demonstrated that trilostane inhibits human 3β-HSD1 in a competitive manner. nih.govresearchgate.net Studies have reported Kᵢ values for trilostane against human 3β-HSD1. For instance, one study found a Kᵢ of 0.10 µM for trilostane inhibiting wild-type human 3β-HSD1. nih.govresearchgate.net
Isoform-Specific Inhibition Dynamics of 3β-HSD
The enzyme 3β-HSD exists in different isoforms, with human type 1 (3β-HSD1) and type 2 (3β-HSD2) being key players in steroid biosynthesis. nih.gov 3β-HSD1 is found in tissues like the placenta and breast tumors, while 3β-HSD2 is primarily located in the gonads and adrenals and is involved in the production of cortisol and aldosterone in the adrenal gland. nih.gov
Research indicates that trilostane exhibits isoform-specific inhibition dynamics. Trilostane inhibits human 3β-HSD1 with a higher affinity compared to human 3β-HSD2. nih.govresearchgate.netresearchgate.netnih.gov Studies have shown a 16-fold higher affinity for 3β-HSD1 compared to 3β-HSD2. nih.govresearchgate.netresearchgate.netnih.gov While trilostane competitively inhibits human 3β-HSD1, it inhibits human 3β-HSD2 noncompetitively. nih.govresearchgate.net
Table 1: Inhibition Kinetics of Trilostane on Human 3β-HSD Isoforms
| Enzyme Isoform | Inhibition Mode | Kᵢ (µM) | Fold Difference in Affinity (vs 3β-HSD2) |
| Human 3β-HSD1 | Competitive | 0.10 | 16 |
| Human 3β-HSD2 | Noncompetitive | 1.60 | 1 |
(Data compiled from research findings nih.govresearchgate.net)
This differential inhibition profile suggests that trilostane may have varied effects depending on the predominant 3β-HSD isoform present in a specific tissue. In dogs, there is also a suggestion that multiple forms of the 3β-HSD enzyme may exist, with potentially variable effects of trilostane on each isoenzyme. nih.govresearchgate.net
Substrate-Enzyme-Inhibitor Binding Site Analysis
Docking studies and kinetic analyses have provided insights into the binding interactions between trilostane and the 3β-HSD enzyme. In human 3β-HSD1, the 2α-cyano group of trilostane is predicted to interact with the hydroxyl group of Ser124. nih.govresearchgate.net Ser124 has been identified as a key residue involved in the recognition of the 3-oxo group of steroid substrates. nih.gov
Another residue implicated in the higher affinity inhibition of 3β-HSD1 by trilostane is Met187. nih.govresearchgate.net The presence of Met187 in 3β-HSD1, compared to Thr187 in 3β-HSD2, appears to contribute to the differential binding affinity. nih.govresearchgate.net Additionally, the 17β-hydroxyl group of trilostane may interact with the Arg195 residue in human 3β-HSD1, a residue that differs from Pro195 in 3β-HSD2 and may be a significant factor in the higher affinity and competitive inhibition observed for 3β-HSD1. nih.gov These specific amino acid differences in the active site region between the isoforms are believed to be key structural bases for the observed differences in inhibition kinetics and affinity. nih.govresearchgate.net
Downstream Regulatory Impact on Steroid Biosynthesis Pathways
By inhibiting 3β-HSD, trilostane disrupts the synthesis of various steroid hormones that are downstream of the 3β-HSD-catalyzed conversions. nih.govwikipedia.orgresearchgate.netscbt.compatsnap.com This impact extends to the production of glucocorticoids and mineralocorticoids. nih.govwikipedia.orgpatsnap.com
Modulation of Glucocorticoid Anabolism (e.g., Cortisol, Corticosterone)
Trilostane's inhibition of 3β-HSD directly reduces the synthesis of glucocorticoids such as cortisol and corticosterone. nih.govtodaysveterinarypractice.comwikipedia.orgresearchgate.netpatsnap.comlaboklin.comnih.gov The conversion of pregnenolone to progesterone by 3β-HSD is a necessary step in the pathway leading to cortisol synthesis in the adrenal glands. nih.govpatsnap.com By blocking this conversion, trilostane effectively diminishes cortisol production. nih.govpatsnap.comdrugbank.comjofem.org
Studies in various species, including dogs and rats, have shown that trilostane administration leads to decreased levels of cortisol and corticosterone. mdpi.comnih.govphysiology.orgavma.org For example, in dogs with hyperadrenocorticism, trilostane treatment significantly reduced serum cortisol levels. mdpi.comresearchgate.netavma.orgresearchgate.net In guinea pig adrenocortical cells, trilostane abolished cortisol production in response to ACTH while increasing the formation of precursors like pregnenolone and 17-hydroxypregnenolone. nih.gov Trilostane's effect on corticosterone production has also been noted in rats. nih.govphysiology.org
Regulation of Mineralocorticoid Production (e.g., Aldosterone)
In addition to glucocorticoids, trilostane also impacts the synthesis of mineralocorticoids, notably aldosterone. nih.govtodaysveterinarypractice.comwikipedia.orgresearchgate.netpatsnap.comlaboklin.comnih.govresearchgate.net Aldosterone synthesis, which primarily occurs in the zona glomerulosa of the adrenal cortex, also relies on the enzymatic activity of 3β-HSD for the conversion of pregnenolone to progesterone and subsequently through the pathway leading to aldosterone. nih.govwikipedia.org
Inhibition of 3β-HSD by trilostane reduces aldosterone synthesis. nih.govpatsnap.comlaboklin.comnih.govresearchgate.net Studies in dogs with hyperadrenocorticism have shown that trilostane treatment can lead to reduced serum aldosterone levels. mdpi.comavma.orgresearchgate.net While trilostane inhibits both cortisol and aldosterone synthesis, the decrease in aldosterone may be less pronounced than that of cortisol in some cases. vin.com The inhibition of aldosterone synthesis by trilostane is independent of the renin-angiotensin system, which is a primary regulator of aldosterone secretion. laboklin.com The reduction in aldosterone production can lead to decreased aldosterone secretory reserve. mdpi.comresearchgate.net
Table 2: Impact of Trilostane on Steroid Hormone Production
| Steroid Hormone Class | Examples | Impact of Trilostane Inhibition of 3β-HSD |
| Glucocorticoids | Cortisol, Corticosterone | Decreased Synthesis |
| Mineralocorticoids | Aldosterone | Decreased Synthesis |
| Androgens | Androstenedione | Decreased Synthesis |
| Progestogens | Progesterone | Decreased Synthesis |
| Estrogens | Estradiol (B170435), Estrone (B1671321) | Indirectly Decreased (via androgen synthesis inhibition) |
(Based on the role of 3β-HSD in steroidogenesis and the mechanism of trilostane nih.govwikipedia.orgresearchgate.netscbt.com)
The inhibition of 3β-HSD by trilostane results in an accumulation of steroid precursors, such as pregnenolone and 17-hydroxypregnenolone, upstream of the enzymatic block. avma.orgnih.gov
Influence on Sex Steroidogenesis (e.g., Progesterone, Androgens, Estrogens)
Trilostane's inhibitory effect on 3β-HSD directly impacts the synthesis of sex steroids. By blocking the conversion of pregnenolone to progesterone and DHEA to androstenedione and testosterone (B1683101), trilostane reduces the production of progesterone, androgens, and consequently, estrogens (which are synthesized from androgens) drugbank.compatsnap.comwikipedia.org.
Studies have demonstrated a significant reduction in progesterone levels following trilostane treatment. For instance, research in pregnant rabbits showed that trilostane administration led to lower progesterone levels and premature delivery mdpi.com. In studies involving women, trilostane treatment resulted in a mean decrease in serum progesterone oup.com.
Regarding androgens, in vitro studies on prostate cancer cell lines have shown that trilostane inhibits the production of androstenedione, testosterone, and dihydrotestosterone (B1667394) (DHT) from DHEA by targeting 3β-HSD mdpi.com. Clinical studies have also indicated a decrease in testosterone levels in males treated with trilostane mdpi.com.
While trilostane is not an aromatase inhibitor and does not directly block the conversion of androgens to estrogens, its inhibition of androgen synthesis can indirectly reduce estrogen production wikipedia.org. Studies in postmenopausal women with advanced breast cancer showed that trilostane significantly reduced plasma levels of estrone and its precursor, androstenedione nih.gov.
Secondary or Off-Target Enzymatic Modulations
Beyond its primary action on 3β-HSD, research suggests that trilostane may exert secondary or off-target effects on other enzymes involved in steroid metabolism.
Alterations in 11β-Hydroxylase Activity
Some studies propose that trilostane may also inhibit the enzyme 11β-hydroxylase nih.govresearchgate.netvin.com. This enzyme is responsible for converting 11-deoxycortisol to cortisol psu.edu. Inhibition of 11β-hydroxylase by trilostane would lead to an increase in the levels of 11-deoxycortisol and 17α-hydroxyprogesterone researchgate.netpsu.edu. Research in dogs with pituitary-dependent hyperadrenocorticism treated with trilostane showed a significant increase in baseline 11-deoxycortisol concentrations, supporting a potential influence on 11β-hydroxylase researchgate.net.
Effects on 11β-Hydroxysteroid Dehydrogenase (11β-HSD) Isozymes
Trilostane has also been suggested to influence the activity of 11β-hydroxysteroid dehydrogenase (11β-HSD) enzymes nih.govresearchgate.netchemicalbook.comuzh.ch. These enzymes catalyze the interconversion of physiologically active cortisol and inactive cortisone (B1669442) nih.govchemicalbook.comuzh.ch.
In vitro research using sheep adrenal tissues demonstrated that trilostane enhanced 11β-HSD activity, leading to decreased cortisol and increased cortisone levels mdpi.comnih.gov. However, this effect was not observed in human adrenal tissues mdpi.comnih.gov. A study in healthy dogs suggested that trilostane affects the cortisone/cortisol ratio and modifies the expression of 11β-HSD enzymes in the adrenal glands mdpi.com. Another study in dogs treated with trilostane observed a significantly larger decrease in cortisol than cortisone concentrations, resulting in a significant fall in the cortisol/cortisone ratio, which might suggest an effect on 11β-HSD leading to increased conversion of cortisol to cortisone uzh.ch.
Research in male Wistar rats indicated that trilostane increased 11β-HSD2 expression (which inactivates glucocorticoids) and had no effect on 11β-HSD1 (which activates glucocorticoids) mdpi.com. These findings suggest that trilostane might reduce tissue response to glucocorticoids by influencing 11β-HSD isozymes mdpi.com.
Non-Enzymatic Molecular Binding and Receptor Interactions
Beyond its enzymatic inhibition, investigations have explored potential non-enzymatic molecular binding and receptor interactions of trilostane.
Investigated Interactions with Estrogen Receptors (e.g., Antagonism, Receptor Expression Modulation)
The interaction of trilostane with estrogen receptors (ERs) has been investigated, particularly in the context of hormone-dependent cancers. Some research suggests that trilostane may interact with ERs, potentially exhibiting antiestrogenic activity wikipedia.orgnih.gov.
Studies have explored the possibility of trilostane directly inhibiting estrogen receptor activity or promoting the expression of β-estrogen receptors mdpi.com. In vitro studies have shown that trilostane can up-regulate β-estrogen receptor expression and suppress estrogen-regulated genes in breast cancer cell lines mdpi.com. Trilostane has also been shown to inhibit estrogen-stimulated proliferation in breast cancer cells and enhance the affinity of estradiol binding to ER, specifically increasing binding to an ERβ-like isoform nih.govresearchgate.net. It has also been shown to inhibit both ERα and ERβ binding to the estrogen response element and inhibit estrogen-stimulated gene transcription in reporter systems researchgate.net.
However, other studies have reported that trilostane does not interact with estrogen receptors or other major hormonal sex steroid receptors mdpi.com. This suggests that the interaction with estrogen receptors might be complex, potentially involving allosteric modulation rather than direct competitive binding wikipedia.orgnih.govgoogle.com. Trilostane has been described as a non-competitive inhibitor of ER function, suggesting interaction with allosteric sites nih.gov. Research indicates that trilostane may modulate specific isoforms of the estrogen receptor, particularly ERβ, altering the binding characteristics of ligands like estrogen nih.govgoogle.com.
Demonstrated Agonistic Activity at Androgen Receptors
Research has demonstrated that trilostane can act as an agonist of the androgen receptor (AR) mdpi.comwikipedia.orguni-freiburg.descispace.comresearchgate.net. This activity has been observed in in vitro studies, particularly in human prostate cancer cells mdpi.comuni-freiburg.deresearchgate.net. This agonistic effect on the androgen receptor is a notable finding and suggests a potential off-target interaction that could be relevant in certain physiological or pathological contexts mdpi.comwikipedia.org.
Exploration of Other Nuclear Receptor Ligand Properties
Beyond its well-established role as a competitive inhibitor of 3β-HSD, Trilostane has demonstrated interactions with other nuclear receptors, particularly within the context of hormone-dependent conditions such as breast and prostate cancer. Studies investigating Trilostane's potential in advanced breast cancer have suggested its effects may involve mechanisms beyond estrogen biosynthesis blockade, including direct inhibition of estrogen receptor (ER) activity and promotion of β-estrogen receptor (ER-β) expression. mdpi.com These actions are believed to collectively target hormone-driven tumor growth. mdpi.com
In addition to its interactions with estrogen receptors, Trilostane has also been found to act as an agonist of the androgen receptor. wikipedia.org This finding suggests the need for caution regarding its use in certain conditions, such as prostate cancer. wikipedia.org
While Trilostane's primary mechanism involves reducing progesterone synthesis via 3β-HSD inhibition, this reduction can indirectly impact the study of progesterone receptors (PR). Research utilizing Trilostane to lower endogenous progesterone levels in primate luteal tissue has enabled the successful measurement of PR binding by conventional ligand binding assay, which was previously hindered by high endogenous progesterone concentrations. nih.gov This highlights how Trilostane's enzymatic inhibition can facilitate the investigation of other steroid hormone receptors.
Potential Allosteric Modulations
Trilostane's capacity for allosteric modulation has been primarily documented in relation to the estrogen receptor. It is described as an allosteric modulator of the estrogen receptor, affecting estrogen- and growth factor-dependent pathways. tandfonline.comnih.govnih.gov This allosteric interaction is distinct from competitive binding at the orthosteric site where endogenous ligands or competitive inhibitors would typically bind. tandfonline.com The allosteric control exerted by Trilostane has a notable impact on the transcriptional activity mediated by the estrogen receptor. tandfonline.com
Research indicates that Trilostane's interaction with the estrogen receptor is noncompetitive. wikipedia.orgtandfonline.com In a cell-based reporter assay, Trilostane was shown to block estrogen-stimulated gene transcription, further supporting its role as an allosteric modulator that can influence receptor function without directly competing for the ligand-binding pocket. tandfonline.com
While Trilostane is known to increase brain levels of neurosteroids such as allopregnanolone (B1667786) by inhibiting their metabolism, and these neurosteroids are known to act as allosteric modulators of GABA_A receptors, Trilostane itself is not reported to directly allosterically modulate GABA_A receptors. mdpi.comresearchgate.net Its influence on GABA_A receptor activity appears to be an indirect consequence of altered neurosteroid concentrations resulting from its primary enzymatic inhibition.
Detailed research findings on Trilostane's interaction with nuclear receptors and its allosteric modulation properties provide insights into its molecular pharmacology beyond 3β-HSD inhibition. For instance, a study investigating the effect of Trilostane on serum progesterone levels in monkeys demonstrated a significant reduction following treatment, which facilitated progesterone receptor binding assays. nih.gov
Table 1: Effect of Trilostane on Serum Progesterone Levels in Monkeys nih.gov
| Group | Mean Serum Progesterone (nmol/L) +/- SE |
| Control (not treated) | 97.8 +/- 16 |
| Trilostane-treated (18h) | 2.7 +/- 1.3 |
P < 0.001
Further studies have provided binding data for the synthetic progestin [3H]R5020 in macaque luteal tissue after Trilostane treatment, enabling the measurement of progesterone receptor binding. nih.gov
Table 2: [3H]R5020 Binding in Macaque Luteal Tissue After Trilostane Treatment nih.gov
| Tissue Compartment | Approximate Dissociation Constant (Kd, nmol/L) | Mean Binding (fmol/micrograms DNA) +/- SE |
| Cytosol | 4.8 | 0.31 +/- 0.09 |
| Nuclear Extracts | 1.37 | 0.06 +/- 0.02 |
These findings underscore Trilostane's indirect impact on progesterone receptor studies by altering endogenous steroid levels, while also highlighting its direct allosteric modulation of estrogen receptors as a key aspect of its molecular interactions.
Pharmacokinetic and Pharmacodynamic Principles in Research Models
Metabolic Transformation and Active Metabolite Identification
Trilostane (B1684498) undergoes metabolic transformation, primarily in the liver, leading to the formation of metabolites. The most significant of these is 17-ketotrilostane (B1259504). wikipedia.orgwikiwand.com
Formation and Pharmacological Activity of 17-Ketotrilostane
17-Ketotrilostane is identified as the major metabolite of Trilostane. wikipedia.orgwikiwand.com This metabolite is not merely an inactive byproduct; research indicates that 17-ketotrilostane possesses pharmacological activity, specifically demonstrating inhibitory effects on steroidogenesis. researchgate.netmdpi.com Ex vivo studies have shown that 17-ketotrilostane is more effective than Trilostane itself in inhibiting the secretion of cortisol and corticosterone (B1669441). researchgate.netmdpi.com
The concentrations at which Trilostane and 17-ketotrilostane inhibit 50% of cortisol and corticosterone secretion have been determined in ex vivo canine adrenal gland studies. These findings highlight the greater potency of the metabolite. researchgate.net
Inhibitory Potency (IC50) on Canine Adrenal Steroid Secretion (Ex Vivo)
| Compound | Cortisol IC50 (ng/mL) | Corticosterone IC50 (ng/mL) |
|---|---|---|
| Trilostane | 480 | 95.0 |
| 17-Ketotrilostane | 98.4 | 39.6 |
Data derived from ex vivo studies on canine adrenal glands. researchgate.net
Characterization of Reversible Interconversion Pathways
Studies in rats have demonstrated that Trilostane undergoes reversible metabolism to form 17-ketotrilostane. researchgate.netmdpi.comnih.gov This indicates an interconversion pathway between the parent compound and its primary metabolite within the body. The presence of both Trilostane and 17-ketotrilostane in plasma shortly after administration further supports this rapid and reversible conversion. nih.govresearchgate.net
Absorption and Distribution Dynamics in Preclinical Species
The absorption and distribution of Trilostane have been investigated in various preclinical species, including rats, monkeys, and dogs. These studies reveal species-specific differences and factors influencing its bioavailability and tissue distribution.
Factors Influencing Oral Bioavailability and Absorption Variability (e.g., Micronisation, Food Effects)
Following oral administration, Trilostane is generally reported to be efficiently absorbed from the gastrointestinal tract in species like rats and monkeys. europa.eudefra.gov.uk However, pharmacokinetic data in dogs have shown large inter-individual variability in oral bioavailability. europa.eudefra.gov.uk
Food intake has been identified as a significant factor influencing the oral absorption of Trilostane. Studies in dogs have demonstrated that Trilostane is absorbed more extensively when administered with food. europa.eudefra.gov.uk This positive food effect on oral bioavailability can have clinically significant consequences, potentially leading to variations in efficacy. researchgate.net The mechanisms underlying food effects can include delayed gastric emptying, stimulated bile flow, altered gastrointestinal pH, increased splanchnic blood flow, and interactions with the drug substance or dosage form. researchgate.net
While the provided search results mention micronisation and its potential to improve bioavailability for other compounds google.com, specific detailed research findings on the impact of Trilostane micronisation on absorption variability in preclinical species were not prominently found within the provided snippets. However, the concept of improving bioavailability and reducing variability through particle size reduction or amorphous forms is a known pharmaceutical principle. google.comaapsnewsmagazine.org
Tissue-Specific Accumulation and Distribution to Endocrine Glands and CNS
Research indicates that Trilostane accumulates in the adrenal glands of rats. europa.eudefra.gov.uk This accumulation in endocrine glands is consistent with its mechanism of action as an inhibitor of steroidogenesis, which primarily occurs in the adrenal cortex. wikipedia.orgmdpi.comdefra.gov.ukresearchgate.net
The distribution of Trilostane to the central nervous system (CNS) is also an area of interest, particularly in light of emerging evidence suggesting its influence on neurosteroidogenesis. nih.govresearchgate.netresearchgate.net While specific detailed data on CNS tissue concentrations in preclinical species were not extensively provided in the search results, the potential for Trilostane to modulate neurosteroids implies some level of distribution to the brain. nih.govresearchgate.netresearchgate.net
Elimination Kinetics and Excretion Mechanisms in Animal Models
The elimination and excretion pathways of Trilostane and its metabolites have been studied in animal models. Trilostane is generally rapidly removed from plasma. europa.eudefra.gov.uk
In rats, Trilostane is demonstrated to be excreted primarily in the faeces, suggesting biliary excretion as a major metabolic pathway. europa.eudefra.gov.uk In contrast, studies in monkeys show that Trilostane is excreted in approximately equal amounts in the faeces and urine. europa.eudefra.gov.uk
Human pharmacokinetic studies indicate that Trilostane is eliminated from the bloodstream within 6-8 hours, with nearly complete recovery of the drug and its metabolites occurring within 24-48 hours through renal and biliary pathways. researchgate.netmdpi.comnih.govresearchgate.net While these are human data, they provide context for potential elimination mechanisms in relevant research models. 17-Ketotrilostane is reported to be excreted by the kidneys. wikiwand.com
Dose-Response Relationships and Duration of Enzymatic Inhibition in Experimental Systems
Research into trilostane's effects in experimental systems has elucidated its dose-dependent inhibition of 3β-hydroxysteroid dehydrogenase (3β-HSD) activity and the duration of this enzymatic blockade. Trilostane functions as a competitive inhibitor of 3β-HSD, an enzyme crucial for the synthesis of various steroid hormones, including cortisol, aldosterone (B195564), and sex hormones scbt.comnih.gov.
In vitro studies using fathead minnow ovary tissue demonstrated that trilostane inhibited 17β-estradiol (E2) production in a manner dependent on both concentration and time. This inhibitory effect was reversed by the introduction of progesterone (B1679170), a substrate whose conversion to E2 does not necessitate 3β-HSD activity oup.comnih.gov.
Studies involving human 3β-HSD1 and 3β-HSD2 isoforms have provided detailed kinetic analyses of trilostane inhibition. Trilostane inhibits human 3β-HSD1 with a Ki of 0.10 µM in a competitive manner. In contrast, it inhibits human 3β-HSD2 noncompetitively with a significantly higher Ki of 1.60 µM, indicating a 16-fold lower affinity for the type 2 isoenzyme researchgate.netnih.govresearchgate.netnih.gov. Structural differences between the isoenzymes, particularly the presence of Arginine 195 (Arg195) in 3β-HSD1 versus Proline 195 (Pro195) in 3β-HSD2, appear to contribute to this differential affinity and mode of inhibition researchgate.netnih.gov. The interaction between Arg195 in human 3β-HSD1 and the 17β-hydroxyl group of trilostane is suggested as a major factor for the high-affinity, competitive inhibition of 3β-HSD1 researchgate.netnih.gov.
In vivo dose-response studies in rats have shown varied effects depending on age, sex, and the specific steroid hormone being measured. In young female rats, trilostane lowered peak plasma corticosterone levels in a dose-dependent manner. However, in male rats, plasma corticosterone concentrations were reduced only by very high doses (200 mg/kg), while lower doses (2–8 mg/kg) led to an increase bioscientifica.com. Intracerebroventricular infusion of trilostane at 0.3 µg/h in Dahl salt-sensitive rats effectively blocked and reversed salt-induced hypertension, a dose significantly lower than effective systemic doses and insufficient to alter serum aldosterone or corticosterone concentrations, suggesting a central mechanism possibly involving brain-specific steroid synthesis inhibition physiology.orgnih.gov.
The duration of enzymatic inhibition has also been investigated. In healthy dogs, oral administration of trilostane resulted in peak plasma concentrations within 1.5-2 hours, with concentrations returning to baseline after 10-18 hours vin.comvin.com. Research on nine dogs indicated that a single dose reduced cortisol levels for only a few hours, and twice-daily dosing was required for more sustained cortisol suppression mdpi.com. This suggests that the duration of effective enzymatic inhibition in vivo can be shorter than the time trilostane is detectable in plasma, potentially due to reversible binding or metabolic conversion nih.govmdpi.com. Trilostane undergoes reversible metabolism to ketotrilostane, which has also demonstrated inhibitory effects on adrenal steroid synthesis mdpi.comavma.org. Ex vivo studies using canine adrenal glands showed that ketotrilostane was more potent than trilostane in inhibiting cortisol and corticosterone secretion, with lower EC50 values avma.org.
The effective dose and duration of action can vary across species and even among individuals within the same species, influenced by factors such as variations in 3β-HSD activity, drug absorption, and metabolism into active metabolites like ketotrilostane vin.com.
Key Research Findings on Trilostane's Enzymatic Inhibition
| Experimental System | Species/Tissue | Enzyme Target | Inhibition Mode | Ki / EC50 | Key Finding | Source |
| In vitro Steroid Production | Fathead Minnow Ovary Tissue | 3β-HSD | Concentration- and Time-Dependent | Not specified | Inhibited E2 production; effect reversed by progesterone. | oup.comnih.gov |
| Kinetic Analysis | Human 3β-HSD1 | 3β-HSD1 | Competitive | Ki = 0.10 µM | High affinity compared to 3β-HSD2. | researchgate.netnih.govresearchgate.netnih.gov |
| Kinetic Analysis | Human 3β-HSD2 | 3β-HSD2 | Noncompetitive | Ki = 1.60 µM | Lower affinity compared to 3β-HSD1. | researchgate.netnih.govresearchgate.netnih.gov |
| In vivo Corticosterone Levels | Young Female Rats | 3β-HSD | Dose-Dependent | Not specified | Lowered peak plasma corticosterone. | bioscientifica.com |
| In vivo Corticosterone Levels | Male Rats | 3β-HSD | Dose-Dependent | Effective at 200 mg/kg; lower doses increased levels. | Varied response compared to females. | bioscientifica.com |
| In vivo Blood Pressure (ICV Infusion) | Dahl Salt-Sensitive Rats | 3β-HSD | Dose-Dependent | 0.3 µg/h blocked/reversed hypertension. | Effective at a low central dose without systemic steroid level changes. | physiology.orgnih.gov |
| Ex vivo Adrenal Gland Secretion | Canine Adrenal Glands | 3β-HSD | Dose-Dependent | EC50 (Cortisol): Trilostane 480 ng/mL, Ketotrilostane 98.4 ng/mL | Ketotrilostane more potent inhibitor of cortisol and corticosterone secretion. | avma.org |
| Ex vivo Adrenal Gland Secretion | Canine Adrenal Glands | 3β-HSD | Dose-Dependent | EC50 (Corticosterone): Trilostane 95.0 ng/mL, Ketotrilostane 39.6 ng/mL | Ketotrilostane more potent inhibitor of cortisol and corticosterone secretion. | avma.org |
Advanced Analytical Methodologies for Trilostane and Its Metabolites in Research
High-Performance Liquid Chromatography (HPLC) Development and Validation
HPLC is a widely used technique for the separation and quantification of trilostane (B1684498) and its metabolites. Method development and validation are critical steps to ensure the reliability and accuracy of the analytical results in research studies. Validation typically follows guidelines such as those provided by the International Cooperation on Harmonisation of Technical Requirements for Registration of Veterinary Medical Products (VICH GL1 and GL2). wendyblount.com
Reverse-phase HPLC is a common technique employed for the separation of trilostane and its metabolites. This method utilizes a non-polar stationary phase and a polar mobile phase. Studies have described the use of octadecyl-substituted silica (B1680970) (ODS) columns in reverse-phase HPLC for the determination of trilostane and its 17-keto analogue in human plasma. google.comgoogle.comnih.gov However, research has indicated potential degradation of trilostane on silica-based stationary phases, leading to the development of improved methods utilizing alternative stationary phases, such as those comprised of aromatic cross-linked resins, which have shown to provide accurate and reliable determination without degradation. google.comgoogle.com
Mixed-mode chromatography offers enhanced flexibility by combining multiple separation mechanisms, such as reversed-phase and ion-exchange interactions, within a single column. chromatographyonline.comchromatographyonline.com This can be particularly useful for separating compounds with a wide range of polarities and ionic properties, which may include trilostane and its various metabolites. chromatographyonline.comchromatographyonline.comthermofisher.com The selectivity in mixed-mode separations can be tuned by adjusting parameters like organic modifier concentration, ionic strength, and pH of the mobile phase. chromatographyonline.comthermofisher.com
Ultraviolet (UV) spectrophotometry is a frequently used detection method in HPLC for trilostane analysis due to the compound's chromophoric properties. Detection is often performed at specific wavelengths, such as 252 nm or 254 nm. sielc.comsielc.comoup.com
Diode Array Detection (DAD) provides more comprehensive spectral information across a range of wavelengths, allowing for the simultaneous detection of multiple analytes and providing data for peak purity assessment. DAD has been utilized in HPLC methods for analyzing trilostane and related compounds. google.comgoogle.comresearchgate.net
Quantification of trilostane and its metabolites in biological matrices like plasma and tissue homogenates is a critical aspect of research. HPLC methods coupled with UV or DAD have been developed and validated for this purpose. For instance, HPLC with UV detection at 252 nm has been used for the analysis of trilostane. sielc.comsielc.com Studies have also employed HPLC with DAD at 254 nm for measuring trilostane concentrations in water samples from research experiments. oup.com
Sample preparation is a crucial step before chromatographic analysis to extract the analytes from the complex biological matrix and remove interfering substances. Techniques such as liquid-liquid extraction or solid-phase extraction (SPE) are commonly employed. researchgate.netmdpi.com Research has shown that trilostane is rapidly metabolized, with its major metabolite being 17-ketotrilostane (B1259504). nih.govwikipedia.orgresearchgate.net Methods have been developed to simultaneously determine trilostane and 17-ketotrilostane in biological samples. google.comgoogle.comnih.govresearchgate.net
Data from research studies highlight the importance of accurate quantification. For example, an HPLC analysis of plasma from subjects administered trilostane revealed that 17-ketotrilostane circulated at approximately three times the concentration of the parent compound in most samples, with significant subject-to-subject variation. nih.govresearchgate.net
Detection Modalities (e.g., UV Spectrophotometry, Diode Array Detection)
Mass Spectrometry (MS) Applications in Structural Elucidation and Quantification
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), offers high sensitivity and specificity, making it a powerful tool for the analysis of trilostane and its metabolites in research. researchgate.nettechnologynetworks.comnih.gov
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is widely used for the quantification of drugs and their metabolites in biological matrices due to its enhanced sensitivity and specificity compared to LC-UV. researchgate.nettechnologynetworks.com This technique involves the separation of analytes by LC followed by their detection and fragmentation in a mass spectrometer, typically a triple quadrupole, operating in multiple reaction monitoring (MRM) mode. technologynetworks.comuu.nl MRM allows for the selective detection of specific parent ion to product ion transitions, significantly reducing matrix interference. technologynetworks.com
LC-MS/MS methods have been developed for the determination of various compounds, including steroids and their metabolites, in biological fluids. researchgate.netresearchgate.net While specific LC-MS/MS methods for the quantification of trilostane and its direct metabolites in research biological matrices were not extensively detailed in the search results, the application of LC-MS/MS is a standard practice for such analyses, offering the required sensitivity for low-abundance metabolites in complex samples. technologynetworks.comnih.gov The technique is capable of simultaneously quantifying multiple analytes. researchgate.nettechnologynetworks.comresearchgate.net
Mass spectrometry is crucial for the identification and structural elucidation of drug metabolites. LC-MS, including high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS or MSⁿ), enables researchers to identify known and unknown metabolites in biological samples. nih.govijpras.com
Metabolite profiling involves the comprehensive analysis of the metabolic changes induced by a compound. LC-MS-based metabolomics approaches have been used in research to monitor changes in steroid profiles in cell lines exposed to compounds like trilostane. nih.gov Untargeted UPLC-ToF-MS has been shown to be capable of evaluating effects on the synthesis of corticosteroids and identifying differential m/z values between exposed and non-exposed cells, providing specific fingerprints that can aid in understanding the metabolic impact of compounds like trilostane. nih.gov
The identification of metabolites often involves comparing fragmentation patterns obtained from biological samples with those of reference standards or using in silico tools to predict potential metabolic transformations and their corresponding mass spectral data. ijpras.com Techniques like precursor ion scans and neutral loss scans in MS/MS are valuable for detecting related metabolites. researchgate.netijpras.com Research on the metabolism of steroids, including the effects of trilostane on metabolic pathways, utilizes LC-MS for identifying and characterizing various metabolic products. researchgate.netnih.gov
LC-MS/MS for Enhanced Sensitivity and Specificity
Ex Vivo Bioanalytical Assays for Enzyme Activity Measurement
Ex vivo bioanalytical assays are essential tools for studying the inhibitory effects of trilostane on enzyme activity, particularly 3β-HSD. These assays typically involve incubating biological samples containing the target enzyme with appropriate substrates and cofactors in the presence or absence of trilostane, followed by the quantification of the resulting products or remaining substrates.
One common approach utilizes tissue homogenates or purified enzyme preparations containing 3β-HSD. For example, studies have evaluated 3β-HSD activity in homogenates prepared from rat sciatic nerves, using ³H-labelled pregnenolone (B344588) (PREG) as a substrate and NAD⁺ as a cofactor conicet.gov.ar. The conversion of PREG to progesterone (B1679170) (PROG) is then measured to assess enzyme activity. Trilostane has been shown to competitively inhibit this conversion in a concentration-dependent manner conicet.gov.ar. The inhibitory potency can be quantified by determining the half-maximal inhibitory concentration (IC₅₀) or the inhibition constant (Kᵢ) conicet.gov.arnih.gov.
Another ex vivo method involves the use of tissue sections. A cytochemical section bioassay has been developed to measure plasma trilostane levels based on its inhibition of 3β-HSD activity in unfixed tissue sections of the mature dioestrous rat ovary corpus luteum nih.govnih.gov. This assay involves extracting trilostane from plasma and incubating the extract with the tissue sections. The resulting inhibition of 3β-HSD activity, which is typically visualized histochemically, is then quantified and compared to a standard curve generated with pure trilostane nih.gov. This type of bioassay provides a measure of the total trilostane-like bioactivity present in a sample, which can include the activity of its metabolites nih.gov.
Kinetic studies using purified human 3β-HSD isoforms (type 1 and type 2) are also performed ex vivo to understand the mechanism of trilostane inhibition nih.gov. These studies involve incubating the enzyme with varying concentrations of substrates, such as dehydroepiandrosterone (B1670201) (DHEA), and trilostane, and monitoring the production of products like androstenedione (B190577) nih.gov. By analyzing the reaction kinetics, researchers can determine the mode of inhibition (e.g., competitive, noncompetitive) and calculate Kᵢ values for trilostane against different 3β-HSD isoforms nih.gov. Studies have shown that trilostane inhibits human 3β-HSD1 competitively with a lower Kᵢ value compared to its noncompetitive inhibition of human 3β-HSD2, indicating a higher affinity for the type 1 isoform nih.gov.
Data from kinetic studies can be presented in tables to show the effect of trilostane on enzyme parameters. For instance, Kᵢ values for trilostane against different 3β-HSD isoforms can be compared.
| Enzyme Isoform | Inhibition Mode | Kᵢ (µM) |
| Human 3β-HSD1 | Competitive | 0.10 nih.gov |
| Human 3β-HSD2 | Noncompetitive | 1.60 nih.gov |
These ex vivo assays provide valuable insights into the direct effects of trilostane on steroidogenic enzymes at a biochemical level, complementing in vivo studies by allowing for controlled experimental conditions and detailed mechanistic investigations.
Challenges and Innovations in Trilostane Bioanalysis for Research Purposes
Bioanalysis of trilostane and its metabolites in biological matrices for research presents several challenges. Trilostane is rapidly metabolized in vivo, primarily to 17-ketotrilostane, which also possesses inhibitory activity against 3β-HSD, albeit with potentially different potency wikipedia.orgnih.govuni-giessen.de. This rapid metabolism necessitates analytical methods capable of simultaneously quantifying both the parent compound and its active metabolite(s) to accurately assess the total inhibitory activity in a sample nih.gov.
One significant challenge is achieving sufficient sensitivity and specificity, particularly when analyzing low concentrations of trilostane and its metabolites in complex biological matrices like plasma or tissue homogenates. Traditional methods like HPLC have been used nih.gov, but often require extensive sample preparation steps, such as liquid-liquid extraction, to isolate the analytes and remove interfering substances nih.gov.
The presence of endogenous steroids, which are structurally similar to trilostane and its metabolites, can also pose a challenge for chromatographic separation and detection, potentially leading to matrix effects or co-elution issues researchgate.net. This requires careful method development and validation to ensure accurate and reliable quantification.
Variability in drug handling among individuals or animal models used in research can also impact bioanalytical results nih.gov. This highlights the need for robust methods that can consistently quantify trilostane and its metabolites across a range of concentrations and biological variations.
Innovations in bioanalysis, particularly in mass spectrometry-based techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), have significantly advanced the ability to quantify trilostane and its metabolites in research settings. LC-MS/MS offers high sensitivity, specificity, and throughput, allowing for the simultaneous determination of multiple analytes in a single run researchgate.net. This is crucial for accurately characterizing the pharmacokinetic and pharmacodynamic profiles of trilostane and its active metabolites in research studies.
Advanced sample preparation techniques, such as solid-phase extraction (SPE) or supported liquid extraction (SLE), coupled with LC-MS/MS, can improve analyte recovery and reduce matrix effects researchgate.net. Miniaturization and automation of sample preparation procedures can further enhance throughput and reproducibility researchgate.net.
While LC-MS/MS is powerful, challenges remain, such as potential ion suppression or enhancement from the biological matrix, which require careful method optimization and validation using appropriate internal standards combacte.com. The structural similarity between trilostane and its metabolites, as well as endogenous steroids, still necessitates high chromatographic resolution to ensure accurate peak integration and quantification.
Furthermore, the development of highly specific antibodies or binding proteins could potentially lead to the development of sensitive immunoassays or hybrid techniques (e.g., immunoaffinity coupled with LC-MS/MS) for quantifying trilostane and its metabolites, although this may present challenges with cross-reactivity with structurally similar compounds .
Preclinical Research Applications and Discoveries of Trilostane
In Vitro Investigation of Steroidogenesis in Cellular and Tissue Models
In vitro studies using a variety of cellular and tissue models have provided significant insights into the effects of trilostane (B1684498) on steroidogenesis.
Adrenal Gland Tissue Culture Studies (e.g., Canine, Ovine, Murine Adrenals)
Studies using adrenal gland tissue cultures from different species have demonstrated trilostane's inhibitory effect on steroid production. For instance, in canine adrenal glands, trilostane has been shown to influence pregnenolone (B344588) metabolism in a dose- and time-dependent manner, indicating its inhibitory effect on the conversion of pregnenolone to progesterone (B1679170) nih.govresearchgate.net. However, the metabolism of DHEA in canine adrenal tissue was unaffected by trilostane in one study, suggesting potential differences in the 3β-HSD enzymes involved or their accessibility nih.govresearchgate.net. Research using sheep adrenal tissues has also shown that trilostane can enhance 11β-hydroxysteroid dehydrogenase activity, leading to decreased cortisol and increased cortisone (B1669442) levels. This effect, however, was not observed in human adrenal tissues, highlighting potential species-specific differences in enzyme activity and trilostane's effects mdpi.comnih.gov. Studies have also explored the use of primary adrenocortical cell cultures from normal canine adrenal glands to evaluate the effects of compounds, including potential MC2R antagonists, on cortisol production and the expression of steroidogenic enzymes researchgate.net.
Ovarian and Corpus Luteum Cell/Tissue Models
Trilostane has also been employed in studies involving ovarian tissue and corpus luteum cells to investigate steroidogenesis in these reproductive tissues. In vitro and in vivo studies in rats have indicated that trilostane inhibits ovarian and placental steroid synthesis nih.gov. Research on feline luteal cells has utilized trilostane to specifically block the activity of 3β-hydroxysteroid dehydrogenase, confirming its role in progesterone production frontiersin.orgmdpi.com. Studies on cultured bovine luteinized granulosa cells have shown that trilostane suppresses progesterone and STAR expression while elevating the expression of HSD11B1 and HSD3B1 and increasing cortisol production jst.go.jp. In rainbow trout testis explants, trilostane significantly reduced or suppressed the response of many genes to FSH, indicating that important aspects of FSH action require the production of Δ4-steroids plos.orgresearchgate.net. Despite its inhibitory action on ovarian progesterone synthesis in various species, its impact on dogs appears limited mdpi.com.
Effects on Steroidogenic Cell Lines and Primary Cell Cultures
Trilostane's effects have been examined in various steroidogenic cell lines and primary cell cultures. In human neuroblastoma SH-SY5Y cells, trilostane was used to inhibit 3β-hydroxysteroid dehydrogenase, leading to a higher accumulation of pregnenolone researchgate.net. Studies on prostate cancer cell lines have shown that trilostane inhibits the production of androstenedione (B190577), testosterone (B1683101), and dihydrotestosterone (B1667394) (DHT) from DHEA by targeting 3β-HSD nih.gov. However, it was also noted that trilostane acted as an androgen receptor agonist in this context nih.gov. In NCI-H295R cells, a commonly used cell line for steroidogenesis assays, trilostane has been shown to decrease testosterone concentrations in a dose- and time-dependent manner bioscientifica.com. Trilostane has also been used as a positive control in studies investigating the effects of other compounds on androgen biosynthesis in NCI-H295R cells bioscientifica.com. Studies on 3T3-L1 preadipocytes and mature adipocytes have shown that trilostane can block the inhibitory effect of DHEA on differentiation, indicating the presence of 3β-HSD activity in metabolizing DHEA mdpi.com.
Molecular-Level Transcriptional and Post-Transcriptional Responses in Vitro
Research has delved into the molecular-level responses to trilostane in vitro. In rainbow trout testis explants, transcriptome studies revealed that trilostane significantly altered the expression of numerous genes regulated by FSH, highlighting the dependence of these genes on Δ4-steroid production plos.orgresearchgate.net. Some genes regulated by FSH through steroid mediation were similarly regulated by LH and/or androgens, while others were not suppressed by trilostane, suggesting steroid-independent regulatory effects of FSH plos.orgresearchgate.net. Antagonistic effects between FSH and steroids were also observed for genes encoding key factors of steroidogenesis (e.g., star, hsd3b1, cyp11b2-2) and the Igf system (igf1b/igf3), with trilostane amplifying the response to FSH for these transcripts plos.orgresearchgate.net. In bovine luteinized granulosa cells, trilostane treatment influenced the expression of STAR, HSD11B1, and HSD3B1 jst.go.jp. Studies in NCI-H295R cells indicated that trilostane's effect on androgen biosynthesis involved inhibiting the expression of HSD3B2 bioscientifica.com.
Here is a summary of some in vitro findings:
| Model System | Species | Key Finding | Citation |
| Adrenal Gland Tissue Culture | Canine | Influences pregnenolone metabolism dose- and time-dependently; DHEA metabolism unaffected. | nih.govresearchgate.net |
| Adrenal Gland Tissue Culture | Ovine | Enhances 11β-hydroxysteroid dehydrogenase activity (decreased cortisol, increased cortisone). | mdpi.comnih.gov |
| Adrenal Gland Tissue Culture | Human | No enhancement of 11β-hydroxysteroid dehydrogenase activity observed. | mdpi.comnih.gov |
| Corpus Luteum Cells | Feline | Blocks 3β-HSD activity, confirming role in progesterone production. | frontiersin.orgmdpi.com |
| Luteinized Granulosa Cells | Bovine | Suppresses progesterone and STAR expression; elevates HSD11B1 and HSD3B1 expression and cortisol production. | jst.go.jp |
| Testis Explants | Rainbow Trout | Suppresses FSH-regulated genes dependent on Δ4-steroids; reveals steroid-independent FSH effects. | plos.orgresearchgate.net |
| Neuroblastoma Cell Line (SH-SY5Y) | Human | Inhibits 3β-HSD, increases pregnenolone accumulation. | researchgate.net |
| Prostate Cancer Cell Lines | Human | Inhibits androgen production from DHEA; acts as androgen receptor agonist. | nih.gov |
| Steroidogenic Cell Line (NCI-H295R) | Human | Decreases testosterone concentration dose- and time-dependently; inhibits HSD3B2 expression. | bioscientifica.com |
| Preadipocytes/Adipocytes (3T3-L1) | Murine | Blocks inhibitory effect of DHEA on differentiation, indicating 3β-HSD activity. | mdpi.com |
In Vivo Studies in Diverse Animal Models (Excluding Clinical Disease Treatment)
In vivo studies using various animal models have further elucidated trilostane's effects on endocrine and neuroendocrine systems, independent of its use in treating clinical diseases.
Rodent Models (e.g., Rats, Mice, Guinea Pigs) for Endocrine and Neuroendocrine Research
Rodent models, including rats, mice, and guinea pigs, have been utilized to study trilostane's impact on endocrine and neuroendocrine functions. In vivo studies in rats have shown that trilostane inhibits adrenal, ovarian, and placental steroid synthesis nih.gov. Research in male Wistar rats indicated that trilostane decreased glucocorticoid receptor gene transcription and translation, increased 11β-HSD2 expression, and did not affect 11β-HSD1 or estrogen receptor expression, suggesting a primary effect on tissue response to glucocorticoids rather than circulating levels nih.gov. Studies in healthy male rats have also shown that trilostane can increase adrenal weight and induce morphological changes in the adrenal glands, particularly affecting adrenocortical cells mdpi.com. Higher trilostane doses were associated with elevated blood pressure in both healthy and hypertensive rats mdpi.com.
In mice, trilostane has been used in models of inflammation and nociception, demonstrating novel anti-inflammatory and analgesic properties nih.govresearchgate.net. These studies, while not directly focused on steroidogenesis as the primary outcome, highlight the broader physiological effects of trilostane in vivo in rodent models nih.govresearchgate.net.
In guinea pigs, trilostane has been shown to suppress steroid production by adrenal cells in vitro researchgate.net. While some in vivo observations in guinea pigs relate to clinical conditions, preclinical research has utilized this species to understand endocrine responses researchgate.netresearchgate.net. Guinea pigs display some physiological characteristics of gestation that more closely resemble human pregnancy than other rodent models, making them potentially relevant for studying the endocrine regulation of parturition nih.gov.
Here is a summary of some in vivo findings in rodent models (excluding clinical treatment):
| Model System | Species | Key Finding | Citation |
| General Studies | Rat | Inhibits adrenal, ovarian, and placental steroid synthesis. | nih.gov |
| Endocrine Studies | Male Wistar Rat | Decreased glucocorticoid receptor expression, increased 11β-HSD2 expression; primarily affects tissue response to glucocorticoids. | nih.gov |
| Adrenal Studies | Healthy Male Rat | Increased adrenal weight and morphological changes in adrenocortical cells; higher doses linked to elevated blood pressure. | mdpi.com |
| Inflammation/Nociception Models | Mouse | Demonstrated anti-inflammatory and analgesic properties. | nih.govresearchgate.net |
| Steroidogenesis Studies | Guinea Pig | Suppresses steroid production by adrenal cells in vitro (relevant for in vivo model context). | researchgate.net |
Comparative Endocrinology in Canine Models (focusing on physiological and mechanistic responses)
Canine models, particularly dogs with naturally occurring hyperadrenocorticism (HAC), have been instrumental in understanding trilostane's physiological and mechanistic effects on the endocrine system. Trilostane's primary action in dogs is the inhibition of 3β-HSD in the adrenal cortex, leading to a reduction in the synthesis of cortisol and aldosterone (B195564). nih.govhpra.ievin.comresearchgate.net Studies in dogs with pituitary-dependent hyperadrenocorticism (PDH) have shown that trilostane treatment significantly reduces serum cortisol and aldosterone levels. mdpi.compreprints.org Although these levels may remain higher than in healthy control groups, the reduction is associated with an improvement in clinical signs of HAC. mdpi.compreprints.orgresearchgate.net
Beyond cortisol and aldosterone, trilostane's effects on other endocrine parameters in dogs have been investigated. Studies have indicated that trilostane can influence the cortisone/cortisol ratio and modify the expression of 11β-hydroxysteroid dehydrogenase (11β-HSD) enzymes in the adrenal glands of healthy dogs. preprints.org This suggests potential effects on the interconversion of active cortisol to inactive cortisone. vin.com Furthermore, in dogs with PDH, trilostane treatment has been linked to changes in parathyroid hormone and phosphate (B84403) levels, with calcium levels increasing significantly after treatment in one study. mdpi.compreprints.org
The inhibitory effect of trilostane on 3β-HSD in dogs is considered dose-related and reversible. nih.govvin.comresearchgate.net However, some studies have also suggested potential inhibitory effects on 11β-hydroxylase and 11β-HSD in dogs, indicating a broader influence on steroidogenesis. nih.govvin.com The variability in clinical response observed in dogs treated with trilostane may be partly attributed to these multiple potential effects and variations in drug absorption and plasma levels. vin.comvin.com
Data from studies on canine models illustrating changes in endocrine parameters:
| Study | Animal Model | Treatment | Key Endocrine Findings | Citation |
| Study 1 | 17 dogs with PDH, 12 healthy controls | Trilostane | Significantly reduced serum cortisol and aldosterone; levels remained higher than controls. | mdpi.compreprints.org |
| Study 2 | Dogs with PDH | Trilostane q24h vs. q12h | q12h showed faster control of clinical signs and cortisol in some studies; similar overall improvement in others. | nih.govresearchgate.net |
| Study 3 | Healthy dogs | Trilostane | Affected cortisone/cortisol ratio; modified 11β-HSD expression in adrenal glands. | preprints.org |
| Study 4 | Dogs with PDH | Trilostane (30 weeks) | Reduced elevated parathyroid hormone and phosphate; increased calcium levels. | mdpi.compreprints.org |
Aquatic Species Models (e.g., Fish) in Endocrine Disruption Studies
Aquatic species, particularly fish models like the fathead minnow (Pimephales promelas) and zebrafish (Danio rerio), have been utilized to investigate trilostane's potential as an endocrine disruptor. researchgate.netoup.comcapes.gov.brumn.edunih.govnih.gov These studies aim to understand how chemicals interfering with steroid hormone synthesis can impact reproductive health in aquatic environments. oup.comcapes.gov.brnih.gov
Research using fathead minnows has demonstrated that trilostane can adversely affect reproductive success. oup.comcapes.gov.brnih.gov In vitro experiments with fathead minnow ovary tissue showed that trilostane inhibited 17β-estradiol (E2) production in a concentration- and time-dependent manner. oup.comcapes.gov.br This inhibition was consistent with trilostane's known mechanism of inhibiting 3β-HSD, an enzyme necessary for E2 synthesis. oup.comcapes.gov.br Providing a substrate (progesterone) that bypasses the need for 3β-HSD activity for conversion to E2 eliminated this inhibitory effect. oup.comcapes.gov.br
Exposure of fathead minnows to trilostane in 21-day tests resulted in a significant reduction in spawning frequency and cumulative egg production. oup.comcapes.gov.brnih.gov In female fish, exposure to higher concentrations of trilostane reduced plasma vitellogenin concentrations, a biomarker for estrogenic activity, although significant histological alterations were not observed. oup.comcapes.gov.brnih.gov In male fathead minnows, exposure to trilostane at lower concentrations significantly increased testis mass and gonadal somatic index. oup.comcapes.gov.brnih.gov However, trilostane exposure did not appear to influence the abundance of mRNA transcripts coding for 3β-HSD or other steroidogenesis-regulating proteins in either sex in these studies. oup.comcapes.gov.brnih.gov
Studies in zebrafish have also explored trilostane's effects on gene transcription and regulatory networks, suggesting that it may affect targets beyond 3β-HSD in this species. preprints.orgresearchgate.netnih.gov Trilostane is considered a model 3β-HSD inhibitor in these studies, providing a tool to test the hypothesis that 3β-HSD inhibition can lead to reproductive dysfunction in fish. oup.comcapes.gov.brnih.gov
Data from studies on aquatic species models illustrating endocrine disruption effects:
| Species Model | Exposure | Key Endocrine/Reproductive Findings | Citation |
| Fathead Minnow (Ovary tissue in vitro) | Trilostane (concentration- and time-dependent) | Inhibited 17β-estradiol (E2) production. | oup.comcapes.gov.br |
| Fathead Minnow (21-day exposure) | Trilostane (various concentrations) | Reduced spawning frequency and cumulative egg production. | oup.comcapes.gov.brnih.gov |
| Fathead Minnow (Females) | Trilostane (1500 µg/L) | Reduced plasma vitellogenin concentrations. | oup.comcapes.gov.brnih.gov |
| Fathead Minnow (Males) | Trilostane (≥ 50 µg/L) | Significantly increased testis mass and gonadal somatic index. | oup.comcapes.gov.brnih.gov |
| Zebrafish | Trilostane | Affected gene transcription and regulatory networks beyond 3β-HSD. | preprints.orgresearchgate.netnih.gov |
Investigations in Other Vertebrate Species (e.g., Felines, Equines, Rhesus Monkeys)
Preclinical and case studies have also investigated the effects of trilostane in other vertebrate species, including felines, equines, and rhesus monkeys.
In felines, trilostane has been explored for the management of hyperadrenocorticism. Case reports and retrospective studies on cats with pituitary-dependent hyperadrenocorticism have highlighted trilostane's potential in regulating cortisol levels and alleviating associated symptoms. mdpi.comresearchgate.netnih.gov Some studies have indicated that trilostane effectively improved clinical signs and was well-tolerated in cats. nih.gov In diabetic cats with hyperadrenocorticism, better glycemic control and a reduction in insulin (B600854) requirements have been observed with trilostane treatment. nih.gov While trilostane shows promise in felines, research suggests that more studies are needed before it can be broadly recommended for treatment. researchgate.net
Equine Cushing's syndrome (pituitary pars intermedia dysfunction) has also been a target for trilostane investigation. A clinical study involving horses with this condition found trilostane to be safe and well-tolerated. nih.govdvm360.com Trilostane was reported to be effective in managing the clinical symptoms of the disease, such as lethargy, laminitis, and polyuria/polydipsia. dvm360.com However, in this specific study, trilostane did not appear to reduce cortisol levels in the treated horses. nih.gov Some horses in these studies were treated for extended periods with no reported side effects. dvm360.com
Studies in rhesus monkeys have provided insights into trilostane's effects on steroidogenesis beyond the adrenal glands. Trilostane has been shown to inhibit adrenal, ovarian, and placental steroidogenesis when administered orally to rhesus monkeys. hpra.ieresearchgate.net By inhibiting 3β-HSD activity, trilostane caused an increase in circulating levels of pregnenolone in these animals. researchgate.net Furthermore, studies in rats and monkeys indicated that trilostane had no effect on the central nervous system or cardiovascular system. hpra.ie Trilostane has also been shown to cause abortion, particularly at high doses, in rats and rhesus monkeys, suggesting potential effects on gonadal hormone synthesis and pregnancy. hpra.ie
Data from studies on other vertebrate species:
| Species Model | Condition Studied | Key Findings | Citation |
| Felines | Hyperadrenocorticism (PDH) | Potential for regulating cortisol and alleviating symptoms; improved clinical signs and well-tolerated; better glycemic control in diabetic cats. | mdpi.comresearchgate.netnih.gov |
| Equines | Cushing's Syndrome | Safe and well-tolerated; effective in managing clinical symptoms (lethargy, laminitis, PU/PD); did not reduce cortisol levels in one study. | nih.govdvm360.com |
| Rhesus Monkeys | Steroidogenesis | Inhibited adrenal, ovarian, and placental steroidogenesis; increased circulating pregnenolone; caused abortion at high doses. | hpra.ieresearchgate.net |
| Rats & Monkeys | CNS and Cardiovascular system | No effect observed. | hpra.ie |
Exploration of Novel Pharmacological Activities in Preclinical Settings
Beyond its established role in modulating steroid hormone synthesis for endocrine disorders, preclinical research has delved into exploring novel pharmacological activities of trilostane, suggesting potential applications in neurological, psychiatric, inflammatory, analgesic, and hormone-dependent cancer conditions.
Neurosteroid Modulation and Implications for Neurological/Psychiatric Conditions (e.g., Allopregnanolone (B1667786) increase, anticonvulsant properties)
Trilostane's modulatory effects on the hypothalamic-pituitary-adrenal (HPA) axis have led to investigations into its impact on neurosteroid levels and potential implications for neurological and psychiatric conditions. mdpi.compreprints.orgresearchgate.netnih.govresearchgate.net Neurosteroids, such as allopregnanolone and pregnanolone, are crucial regulators of neuronal excitability and inflammation, primarily acting through the modulation of GABAA receptors. mdpi.comresearchgate.netresearchgate.netmdpi.com These receptors are key targets in inhibitory signaling and are involved in controlling inflammation and pain. researchgate.netresearchgate.net
Preclinical studies have shown that trilostane administration can cause an increase in brain levels of neurosteroids with anticonvulsant properties, notably allopregnanolone. mdpi.compreprints.orgresearchgate.netnih.govresearchgate.net This increase in allopregnanolone is of interest for its potential in addressing neurological and psychiatric disorders. mdpi.comresearchgate.netnih.govresearchgate.net Repeated administration of trilostane has been shown to significantly increase neurosteroid levels, particularly allopregnanolone, in brain regions like the hippocampus and neocortex. researchgate.net This increase was associated with a reduction in microglial activation, which is linked to neuroinflammatory responses. researchgate.net
Research in animal models, such as the kainic acid-induced epilepsy model, has demonstrated that trilostane can delay the onset of epileptogenesis. researchgate.netresearchgate.net This effect is attributed to its ability to elevate allopregnanolone levels, which possess anti-inflammatory properties and contribute to attenuating chronic neuroinflammation often underlying persistent pain conditions. researchgate.netresearchgate.net
Furthermore, trilostane has shown antidepressant- and anxiolytic-like effects in studies on mice, suggesting a potential role in treating mood disorders. researchgate.net The interest in allopregnanolone for treating depression also supports the idea that trilostane could be a tool for addressing psychiatric disorders. mdpi.comresearchgate.netnih.govresearchgate.net While preclinical findings suggest promising potential, further research is needed to fully understand the implications of trilostane's neurosteroid modulation for neurological and psychiatric conditions. mdpi.comresearchgate.netnih.govresearchgate.net
Data illustrating trilostane's effects on neurosteroids and related outcomes:
| Animal Model | Treatment | Key Neurosteroid/Neurological Findings | Citation |
| Various (preclinical studies) | Trilostane | Increased brain levels of neurosteroids, including allopregnanolone. | mdpi.compreprints.orgresearchgate.netnih.govresearchgate.net |
| Kainic acid-induced epilepsy model (rats) | Trilostane | Delayed the onset of epileptogenesis; elevated allopregnanolone levels. | researchgate.netresearchgate.net |
| Mice | Trilostane | Showed antidepressant- and anxiolytic-like effects. | researchgate.net |
| Various (preclinical studies) | Trilostane | Associated with reduced microglial activation in the subiculum. | researchgate.net |
Anti-inflammatory and Analgesic Properties in Experimental Models
Preclinical studies have provided signal-finding evidence suggesting that trilostane possesses novel anti-inflammatory and analgesic properties. mdpi.comnih.govchemicalbook.comresearchgate.net These effects have been investigated in various experimental models of inflammation and nociception, primarily in rodents. nih.govchemicalbook.comresearchgate.net
In models of inflammation, trilostane has demonstrated the ability to inhibit the production of key inflammatory mediators. mdpi.comnih.govchemicalbook.comresearchgate.net For instance, in lipopolysaccharide (LPS)-induced systemic and pulmonary inflammation models in mice, trilostane inhibited the production of tumor necrosis factor-alpha (TNF-α) and monocyte chemoattractant protein-1 (MCP-1). nih.govchemicalbook.comresearchgate.net TNF-α is a crucial mediator in inflammatory diseases, and its inhibition by trilostane was statistically significant in the systemic inflammation model. nih.govresearchgate.net In the pulmonary inflammation model, trilostane significantly reduced MCP-1 levels in lung homogenates. researchgate.net Trilostane also significantly reduced ear swelling in a 2,4-dinitrofluorobenzene (DNFB)-induced delayed-type hypersensitivity (DTH) model in mice, serving as a model for local inflammation. nih.govchemicalbook.comresearchgate.net
Regarding analgesic properties, trilostane has been evaluated in models of nociception and inflammatory pain. nih.govchemicalbook.comresearchgate.net In the hot plate nociception model, trilostane increased the latency of paw-licking behavior in mice, suggesting an effect on pain sensitivity. nih.govchemicalbook.comresearchgate.net In the formalin-induced inflammatory pain model, which assesses both early nociceptive and late inflammatory pain phases, trilostane significantly reduced pain-related behaviors during the late phase. mdpi.comresearchgate.netnih.govchemicalbook.comresearchgate.net This underscores its efficacy in modulating inflammatory pain. mdpi.comresearchgate.net The analgesic effects in inflammatory pain models may be linked to trilostane's influence on neurosteroids, which have anti-inflammatory properties and can attenuate chronic neuroinflammation contributing to persistent pain. researchgate.net
While these signal-finding studies suggest novel anti-inflammatory and analgesic activities, the exact mechanisms behind these effects are not fully elucidated and warrant further investigation. nih.gov It is not yet clear whether these effects are mediated via glucocorticoid receptors or involve novel mechanisms. nih.gov
Data illustrating trilostane's anti-inflammatory and analgesic effects in experimental models:
| Experimental Model | Species | Treatment | Key Findings | Citation |
| LPS-induced systemic inflammation | Mice | Trilostane | Inhibited TNF-α production. | nih.govchemicalbook.comresearchgate.net |
| LPS-induced pulmonary inflammation | Mice | Trilostane | Inhibited MCP-1 production in lung homogenates. | nih.govchemicalbook.comresearchgate.net |
| DNFB-induced DTH | Mice | Trilostane | Significantly reduced ear swelling. | nih.govchemicalbook.comresearchgate.net |
| Hot plate nociception | Mice | Trilostane | Increased latency of paw-licking behavior. | nih.govchemicalbook.comresearchgate.net |
| Formalin-induced inflammatory pain (late phase) | Mice | Trilostane | Significantly reduced pain-related behaviors. | mdpi.comresearchgate.netnih.govchemicalbook.comresearchgate.net |
Research in Hormone-Dependent Cancer Models (e.g., Breast Cancer Mechanisms, Estrogen Biosynthesis Blockade)
Trilostane has been investigated in preclinical settings for its potential activity in hormone-dependent cancer models, particularly breast cancer. mdpi.comchemicalbook.comnih.govnih.gov The rationale for exploring trilostane in this context stems from its ability to interfere with steroid hormone synthesis, including estrogen. mdpi.comchemicalbook.com
In the context of advanced breast cancer, preclinical research suggests that trilostane may exert its effects through multiple mechanisms. mdpi.comchemicalbook.com These proposed mechanisms include blocking the biosynthesis of estrogen, directly inhibiting estrogen receptor activity, and promoting the expression of β-estrogen receptors. mdpi.comchemicalbook.com Estrogen is a major driver of growth in many breast cancer cells, and therapies targeting estrogen production or action are a cornerstone of treatment. chemicalbook.com
Studies have revealed that in addition to reducing estrogen production, trilostane might regulate the binding of estrogen to different subtypes of estrogen receptors, potentially acting as both an alpha-estrogen receptor inhibitor and a beta-estrogen receptor agonist. chemicalbook.com Estrogen binding to α-estrogen receptors can stimulate cell growth, while binding to β-estrogen receptors can downregulate α-estrogen receptors and slow cell proliferation. chemicalbook.com This dual effect on estrogen receptors could contribute to blocking or altering the negative effects of estrogen on cancer cells. chemicalbook.com
Research using MCF-7 cell lines and intact uterus rats demonstrated that trilostane can up-regulate β-estrogen receptor expression and suppress specific estrogen-regulated genes, such as MMP-10. mdpi.com These findings suggest potential in managing tamoxifen-resistant breast cancer. mdpi.comnih.gov Animal models have shown that trilostane can inhibit estrogen-stimulated proliferation and enhance the affinity of E2 binding to ER in rat uteri. nih.gov Studies in rats treated with trilostane have also shown inhibition of dimethylbenz(a)anthracene-induced mammary tumors. nih.gov
While trilostane has been studied for its potential in breast cancer, some research indicates that it may not interact with estrogen receptors or other major hormonal sex steroid receptors. mdpi.com However, other studies support its effect without interacting with estrogen receptors in mammary tumors in rats. mdpi.com This highlights the complexity of its mechanisms in cancer models, potentially involving targets beyond direct estrogen receptor interaction.
Trilostane has also been explored in prostate cancer cell lines, where it was shown to inhibit the production of androstenedione, testosterone, and dihydrotestosterone (DHT) from dehydroepiandrosterone (B1670201) (DHEA) by targeting 3β-HSD. mdpi.com However, it also demonstrated activity as an androgen receptor agonist in this context. mdpi.com
Data illustrating trilostane's effects in hormone-dependent cancer models:
| Cancer Model | In Vitro/In Vivo | Key Findings | Proposed Mechanisms | Citation |
| Advanced Breast Cancer | Preclinical research | Potential therapeutic activity. | Blocking estrogen biosynthesis; direct inhibition of estrogen receptor activity; promoting β-estrogen receptor expression. | mdpi.comchemicalbook.com |
| MCF-7 cell lines & intact uterus rats | In vitro & In vivo | Up-regulated β-estrogen receptor expression; suppressed estrogen-regulated genes (e.g., MMP-10). | mdpi.com | |
| Mammary tumors (rats) | In vivo | Inhibited estrogen-stimulated proliferation; enhanced E2 binding affinity to ER; inhibited DMBA-induced mammary tumors. | Regulating estrogen binding to receptor subtypes (potential alpha inhibitor/beta agonist). | chemicalbook.comnih.gov |
| Prostate Cancer cell lines | In vitro | Inhibited production of androstenedione, testosterone, DHT from DHEA (targeting 3β-HSD); acted as androgen receptor agonist. | Targeting 3β-HSD; androgen receptor modulation. | mdpi.com |
Comparative Pharmacological and Mechanistic Studies with Related Compounds
Preclinical studies have investigated the pharmacological profile of trilostane, often in comparison with other compounds that modulate steroid hormone synthesis. These comparisons highlight trilostane's specific mechanism of action and its relative effects on different enzymatic pathways.
Comparison with Other Steroidogenesis Inhibitors (e.g., Mitotane (B1677208), Ketoconazole)
Trilostane's mechanism of action as a competitive inhibitor of 3β-HSD distinguishes it from other steroidogenesis inhibitors like mitotane and ketoconazole (B1673606) researchgate.nethpra.ievin.com. Mitotane, an adrenolytic agent, primarily causes necrosis of the adrenal cortex, specifically the zona fasciculata and zona reticularis amazonaws.com. This leads to a reduction in the production of cortisol and other adrenal steroids through tissue destruction rather than direct enzyme inhibition amazonaws.com.
Ketoconazole, an antifungal agent, also inhibits mammalian steroidogenesis, but its mechanism involves the inhibition of cytochrome P-450 dependent enzymes, including CYP17A1, CYP11A1, CYP11B1, and CYP11B2, which are involved in various steps of steroid synthesis amazonaws.comjci.orgd-nb.info. This broad inhibition affects multiple points in the steroidogenic pathway amazonaws.comd-nb.info.
In preclinical comparisons, trilostane's inhibitory effect on 3β-HSD is reversible hpra.ietodaysveterinarypractice.com. Studies in dogs have shown that trilostane inhibits the synthesis of cortisol, and to a lesser extent, aldosterone and adrenal androgens todaysveterinarypractice.com. In contrast, mitotane's effects are due to irreversible cellular damage amazonaws.com. Ketoconazole's inhibition of cytochrome P-450 enzymes is also a key aspect of its steroidogenesis-inhibiting activity jci.orgd-nb.info.
While clinical studies in dogs have compared the efficacy and safety of trilostane and mitotane for treating hyperadrenocorticism, often finding similar efficacy but a higher safety profile for trilostane, preclinical studies focus more on the fundamental mechanisms of action mdpi.comresearchgate.netresearchgate.net. Research has also explored the potency of trilostane's active metabolite, ketotrilostane, finding it to be a more potent inhibitor of cortisol and corticosterone (B1669441) secretion than trilostane in ex vivo canine adrenal gland studies avma.org.
Data comparing the inhibitory concentrations of trilostane and ketotrilostane on cortisol and corticosterone secretion in canine adrenal glands ex vivo are presented in the following table avma.org:
| Compound | Analyte | IC50 (ng/mL) | 90% CI (ng/mL) | Potency Relative to Trilostane |
| Trilostane | Cortisol | 480 | 142.3 - 817.7 | 1x |
| Ketotrilostane | Cortisol | 98.4 | 38.9 - 157.9 | 4.9x |
| Trilostane | Corticosterone | 95.0 | Not specified | 1x |
| Ketotrilostane | Corticosterone | 39.6 | Not specified | 2.4x |
Note: IC50 represents the half maximal inhibitory concentration.
Species-Specific Variabilities in Enzymatic Inhibition and Hormonal Responses
Preclinical research has indicated that the effects of trilostane can exhibit species-specific variabilities in terms of enzymatic inhibition and subsequent hormonal responses researchgate.nethpra.ieoup.com. While trilostane is known to competitively inhibit 3β-HSD across various species, the extent and impact of this inhibition on different steroid hormones can vary researchgate.nethpra.ievin.com.
Studies in different animal models have shown variations in trilostane's effects on gonadal steroid synthesis. For instance, in vitro studies suggest selective inhibition of 3β-HSD in adrenal glands but limited effects in the corpus luteum in some species researchgate.net. Despite its inhibitory action on ovarian progesterone synthesis in various species, its impact on dogs appears limited, as it did not terminate mid-term pregnancies in dogs even after seven days of treatment researchgate.net.
Research using sheep and human adrenal tissues in vitro demonstrated that trilostane can enhance 11β-hydroxysteroid dehydrogenase activity in sheep, leading to decreased cortisol and increased cortisone levels mdpi.com. This suggests that trilostane's influence may extend beyond direct 3β-HSD inhibition in certain species or tissues, potentially affecting other enzymes in the steroidogenic pathway vin.com.
Studies in rats have shown that trilostane can decrease glucocorticoid receptor mRNA levels vin.com. Additionally, research in aquatic species, such as the male Japanese rice fish (medaka), revealed that trilostane can disrupt steroid production, triggering compensatory genetic responses that interfere with normal hormonal regulation nih.gov.
The variability in dose requirements observed in clinical settings in dogs may also be partly attributable to variations in 3β-HSD activity in their adrenal glands or differences in the conversion of trilostane into active metabolites like ketotrilostane researchgate.net.
Structure Activity Relationships Sar and Rational Design of Trilostane Analogues
Identification of Key Structural Determinants for 3β-HSD Binding
The interaction between Trilostane (B1684498) and 3β-HSD is mediated by specific structural features of the Trilostane molecule and key amino acid residues within the enzyme's active site. Research utilizing techniques such as site-directed mutagenesis and molecular docking has shed light on these critical interactions nih.govresearchgate.netnih.gov.
A key structural determinant for Trilostane binding is the 2α-cyano group. Docking studies predict that this group interacts with the hydroxyl group of Ser124 in human 3β-HSD1 nih.govresearchgate.net. Ser124 is known to be a critical residue for the recognition and binding of the 3-oxo group of steroid substrates nih.gov. The interaction between the 2α-cyano group of Trilostane and Ser124 is supported by kinetic analyses of a S124T mutant of 3β-HSD1, where the steric hindrance introduced by the threonine residue at position 124 affects the enzyme's inhibition by Trilostane nih.govresearchgate.net.
Another important interaction involves the 17β-hydroxyl group of Trilostane. Docking studies suggest that this hydroxyl group may interact with the Arg195 residue in human 3β-HSD1 nih.gov. Arg195 is located in a region of the active site that is non-identical between the type 1 and type 2 isoenzymes of 3β-HSD (3β-HSD1 and 3β-HSD2), with Pro195 present in 3β-HSD2 nih.gov. This difference in amino acid composition at position 195 is hypothesized to contribute to the observed differences in the affinity of Trilostane and its analogues for the two isoenzymes researchgate.netnih.govnih.gov. Studies with a chimeric R195P-1 mutant of 3β-HSD1, where Arg195 is replaced by Pro195, have provided evidence for the crucial role of Arg195 in the competitive binding of Trilostane analogues to 3β-HSD1 nih.gov.
The competitive mode of inhibition by Trilostane is consistent with the overlapping binding sites of Trilostane and natural steroid substrates like dehydroepiandrosterone (B1670201) (DHEA) within the 3β-HSD active site, as indicated by docking results nih.govresearchgate.net.
Design and Synthesis of Novel Trilostane Derivatives
The understanding of Trilostane's SAR has guided the design and synthesis of novel derivatives aimed at improving inhibitory potency, selectivity towards specific 3β-HSD isoenzymes, or other pharmacological properties. The synthesis of Trilostane analogues often involves modifications to the core steroidal structure, focusing on the key functional groups identified in SAR studies, such as the 2α-cyano group and the 17β-hydroxyl group, as well as the epoxy moiety.
One approach involves synthesizing analogues that lack specific functional groups to investigate their contribution to binding and inhibition. For instance, an analogue of Trilostane lacking the 2α-cyano group, 4α,5α-epoxy-testosterone, has been synthesized and studied to understand the role of the cyano group in the interaction with Ser124 nih.gov.
Another strategy is the synthesis of analogues with modifications at positions identified as important for isoenzyme selectivity, such as the 17β position, which interacts with Arg195 in 3β-HSD1. An example is the synthesis of 17β-acetoxy-trilostane to explore the impact of modifying the hydroxyl group at this position nih.gov.
Furthermore, novel steroidal and non-steroidal compounds are being designed and synthesized as potential 3β-HSD inhibitors based on the structural insights gained from studying Trilostane and its interactions with the enzyme scbt.comtaylorandfrancis.com. This includes the exploration of different chemical scaffolds that can mimic the key interactions of Trilostane within the active site taylorandfrancis.com. The design and synthesis process often involves multi-step chemical reactions to introduce specific functional groups and structural modifications at desired positions on the core molecule nih.gov.
Interactive Table 1: Key Structural Features of Trilostane and Proposed Interactions with 3β-HSD1
| Structural Feature of Trilostane | Proposed Interacting Residue in Human 3β-HSD1 | Type of Interaction (Predicted) |
| 2α-cyano group | Ser124 | Hydrogen bond |
| 17β-hydroxyl group | Arg195 | Interaction with amino R groups |
| 4α,5α-epoxy group | Not explicitly defined in search results | Contributes to shape/binding |
Computational Chemistry and Molecular Docking Studies in Drug Design
Computational chemistry and molecular docking play a crucial role in the rational design of Trilostane analogues and the study of their interactions with 3β-HSD. These in silico techniques allow researchers to predict the binding orientation, affinity, and interactions of small molecules within the active site of a target protein taylorandfrancis.comnih.govunivpancasila.ac.idresearchgate.netbiorxiv.org.
Molecular docking studies with structural models of human 3β-HSD1 and 3β-HSD2 have been extensively used to understand how Trilostane and its analogues bind to these enzymes nih.govresearchgate.netnih.govunivpancasila.ac.id. These studies can predict the binding energy of the ligand-enzyme complex, providing an estimate of the binding affinity (e.g., predicted Kᵢ values) nih.gov.
Docking simulations have been instrumental in identifying the specific amino acid residues within the 3β-HSD active site that are likely to interact with different parts of the Trilostane molecule nih.govresearchgate.netnih.govunivpancasila.ac.id. This includes predicting hydrogen bonding, hydrophobic interactions, and other forces that stabilize the complex univpancasila.ac.id. For example, docking predicted the interaction between the 2α-cyano group and Ser124, and the 17β-hydroxyl group and Arg195 nih.govnih.gov.
Computational methods also facilitate the screening of large libraries of potential drug candidates or designed analogues to identify compounds with favorable predicted binding characteristics biorxiv.orgmdpi.comcore.ac.uk. This virtual screening process can significantly reduce the number of compounds that need to be synthesized and tested experimentally, thus accelerating the drug discovery process biorxiv.orgmdpi.com.
Furthermore, computational chemistry can be used to evaluate the impact of structural modifications on the binding affinity and selectivity of Trilostane analogues. By comparing the predicted binding of different derivatives, researchers can prioritize the synthesis and testing of the most promising compounds nih.gov.
Interactive Table 2: Predicted Binding Energy of Trilostane with Human 3β-HSD1 (Example Data)
| Compound | Predicted Binding Energy (kcal/mol) | Predicted Kᵢ (µM) |
| Trilostane | -9.81 nih.gov | 0.072 nih.gov |
Note: The predicted Kᵢ value is based on the docking results and may vary depending on the computational method and model used.
In Silico Predictions of Molecular Interactions and Selectivity Profiles
In silico methods extend beyond simple docking to predict various molecular interactions and selectivity profiles of Trilostane and its analogues. These predictions are crucial for understanding the potential biological activity and off-target effects of the compounds biorxiv.orgmdpi.comcore.ac.uk.
Predicting selectivity profiles is particularly important for 3β-HSD inhibitors, as there are two main isoenzymes, 3β-HSD1 and 3β-HSD2, with different tissue distributions and physiological roles researchgate.net. In silico methods, such as comparative docking studies with structural models of both isoenzymes, can help predict the relative binding affinities of a compound for 3β-HSD1 and 3β-HSD2 researchgate.netnih.govnih.gov. Differences in the amino acid sequences and structures of the active sites of the two isoenzymes, such as the variation at position 195 (Arg in 3β-HSD1 vs. Pro in 3β-HSD2), are key determinants of selectivity that can be explored computationally nih.govnih.gov.
Beyond predicting binding to 3β-HSD isoenzymes, in silico methods can also be used for target prediction, exploring the potential interactions of Trilostane and its analogues with a wide range of other proteins biorxiv.orgmdpi.comcore.ac.ukbiorxiv.org. This helps to identify potential off-targets, which is important for understanding possible side effects or for drug repurposing efforts biorxiv.orgmdpi.comcore.ac.uk. For example, in silico predictions have suggested potential interactions of Trilostane with the androgen receptor, which was supported by experimental observations biorxiv.org.
Future Directions and Emerging Research Avenues for Trilostane
Unraveling Undiscovered Molecular Targets and Cellular Pathways
While trilostane's primary mechanism involves inhibiting 3β-HSD, emerging research suggests it may influence other molecular targets and cellular pathways. Studies have indicated potential effects on neurosteroidogenesis, inflammatory processes, and mood-related neurochemical dynamics mdpi.com. Trilostane (B1684498) has been shown to modulate neuroactive steroids like allopregnanolone (B1667786) and pregnenolone (B344588), suggesting implications for neuronal excitability, neuroprotection, and neurodegeneration mdpi.comresearchgate.net. Research in breast cancer models suggests trilostane may block estrogen biosynthesis, directly inhibit estrogen receptor activity, and promote the expression of β-estrogen receptors mdpi.com. In prostate cancer cell lines, it has shown inhibition of androgen production but also acted as an androgen receptor agonist in vitro mdpi.com. Further research is needed to fully elucidate these additional targets and pathways and their contribution to trilostane's pharmacological effects mdpi.com. The possibility that its active metabolite, ketotrilostane, may also interfere with cortisol production via mechanisms other than 3β-HSD inhibition in canine adrenal glands cannot be definitively excluded avma.org.
Development of Advanced In Vitro and In Vivo Models for Mechanistic Insights
Advancing the understanding of trilostane's mechanisms requires the development and application of more sophisticated in vitro and in vivo models. Ex vivo adrenal gland slice models have been utilized to evaluate the relative potencies of trilostane and its metabolite ketotrilostane in inhibiting cortisol and corticosterone (B1669441) secretion, providing preliminary pharmacodynamic data avma.org. In vitro studies using fathead minnow ovary tissue have demonstrated trilostane's ability to inhibit 17β-estradiol production in a concentration- and time-dependent manner oup.com. Rodent models of inflammation and nociception have been used to investigate the anti-inflammatory and analgesic properties of trilostane chemicalbook.comnih.govresearchgate.net. Future research could benefit from developing more complex co-culture systems, 3D tissue models, and genetically modified animal models that better mimic specific disease states and allow for detailed mechanistic studies. Leveraging canine models in translational research, particularly for conditions like drug-resistant epilepsy, can also provide valuable insights into shared mechanisms and therapeutic strategies relevant to both veterinary and human medicine mdpi.comresearchgate.net.
Application of Omics Technologies (e.g., Metabolomics, Proteomics) to Trilostane Research
Omics technologies, such as metabolomics and proteomics, offer powerful tools to gain a comprehensive understanding of trilostane's effects at a systems level scispace.comdren.milresearchgate.netmdpi.comthetranslationalscientist.com. Applying metabolomics can help identify and quantify changes in endogenous metabolites in response to trilostane treatment, providing insights into altered biochemical pathways beyond steroidogenesis researchgate.netthetranslationalscientist.com. Proteomics can be used to study the expression and modification of proteins, potentially revealing novel protein targets or pathways affected by trilostane dren.milmdpi.com. Integrating data from different omics platforms can provide a more holistic view of the molecular changes induced by trilostane. These technologies can be applied to biological samples from in vitro studies, animal models, and potentially clinical studies (where ethically appropriate and feasible) to uncover complex molecular interactions and biomarkers of response or resistance.
Investigating Inter-individual and Species-Specific Variability at a Molecular and Genetic Level
Significant inter-individual variability in the response to trilostane has been observed, particularly in dogs nih.goveuropa.eudefra.gov.ukdechra.co.uk. This variability can be attributed to factors such as differences in drug absorption, metabolism (including conversion to the active metabolite ketotrilostane), and variations in the activity or expression of 3β-HSD and potentially other enzymes or targets nih.govresearchgate.net. Genetic factors may play a role in this variability, influencing drug metabolizing enzymes or target protein characteristics researchgate.net. Future research should focus on investigating the molecular and genetic basis for these differences. This could involve pharmacogenomic studies to identify genetic polymorphisms associated with varied responses and pharmacokinetic studies to understand how individual differences affect trilostane and ketotrilostane concentrations and activity nih.govavma.orgresearchgate.net. Understanding species-specific differences in trilostane's effects and metabolism is also important, given its primary use in dogs and historical use in humans wikipedia.orgmdpi.comresearchgate.net.
Academic Exploration of Novel Therapeutic Applications Beyond Primary Endocrine Indications
Beyond its established use in hyperadrenocorticism and historical exploration in breast cancer, academic research is exploring novel therapeutic applications for trilostane wikipedia.orgmdpi.comresearchgate.netchemicalbook.com. Emerging evidence suggests potential in neurological and psychiatric disorders due to its modulation of neurosteroids with anticonvulsant and antidepressant properties mdpi.comresearchgate.net. Preclinical studies have indicated potential anti-inflammatory and analgesic properties in rodent models chemicalbook.comnih.govresearchgate.net. The potential application of trilostane in managing conditions like alopecia X in dogs and equine Cushing's syndrome has also been noted mdpi.com. Further academic exploration is needed to investigate these potential new uses through rigorous preclinical studies and, if warranted, controlled clinical trials.
Q & A
Q. What methodologies are employed to determine Trilostane's inhibitory kinetics on 3β-hydroxysteroid dehydrogenase (3β-HSD) isoforms?
To evaluate Trilostane’s enzyme inhibition kinetics, researchers use Dixon plot analysis with varying concentrations of substrate (e.g., dehydroepiandrosterone, DHEA) and inhibitor. This method distinguishes competitive vs. noncompetitive inhibition and calculates inhibition constants (Ki). For example, incubations with purified 3β-HSD isoforms (types 1 and 2) are performed at sub-saturating substrate levels, and enzyme activity is measured under controlled buffer conditions .
Q. How does Trilostane’s mechanism of action influence experimental design in veterinary hyperadrenocorticism studies?
Researchers use ACTH stimulation tests to quantify cortisol suppression dynamics. In dogs, serum cortisol is measured at 3–4 hours and 8–9 hours post-Trilostane administration to assess duration of effect. Low-dose, twice-daily regimens (e.g., 1.4–1.9 mg/kg every 12 hours) are tested prospectively, with owner-reported clinical outcomes and hormonal monitoring to balance efficacy and adverse effects .
Q. What are the advantages and limitations of ex vivo adrenal gland models for studying Trilostane?
Ex vivo adrenal slices stimulated with ACTH allow direct measurement of cortisol/corticosterone inhibition and comparison of Trilostane with metabolites like ketotrilostane. However, tissue viability must be validated via histologic scoring to rule out necrosis caused by prolonged handling or storage artifacts. This model provides preliminary pharmacodynamic data but requires in vivo validation .
Advanced Research Questions
Q. How can researchers reconcile contradictions in Trilostane’s potency between in vitro and in vivo studies?
Discrepancies arise from differences in drug metabolism (e.g., conversion to active metabolites like ketotrilostane) and tissue-specific hormone responses. Ex vivo-to-in vivo bridging studies are recommended: measure serum ketotrilostane levels in vivo and use hormone-specific EC50 values (e.g., cortisol inhibition at 98.4 ng/mL for ketotrilostane vs. 480 ng/mL for Trilostane) to refine dosing .
Q. What experimental designs validate Trilostane’s disease-modifying potential in epilepsy models?
In kainic acid (KA)-induced temporal lobe epilepsy models, researchers administer Trilostane to assess neurosteroid-mediated seizure progression. Key endpoints include:
- Frequency of handling-induced reflex seizures during repeated injections.
- Long-term observation (beyond acute dosing) to confirm sustained effects post-treatment discontinuation. Histologic validation of neurosteroid pathway modulation is critical .
Q. How do researchers address Trilostane’s multi-axis hormonal effects in complex endocrine studies?
Hormone-specific pharmacodynamic modeling is used to differentiate therapeutic (cortisol suppression) from adverse effects (aldosterone inhibition). For example, in ex vivo studies, cortisol EC50 values are compared with aldosterone EC50 to optimize therapeutic windows. Concurrent glucocorticoid replacement in clinical trials mitigates adrenal axis over-suppression .
Q. What advanced kinetic techniques clarify Trilostane’s isoform-specific inhibition of 3β-HSD?
Site-directed mutagenesis combined with Dixon analysis identifies structural determinants of inhibition. For instance, substituting methionine-187 or serine-124 in 3β-HSD isoforms alters Trilostane’s Ki values, revealing residue-specific interactions critical for inhibitor binding .
Q. How can metabolic pathway analysis improve Trilostane’s preclinical profiling?
GC-MS and NMR spectroscopy identify metabolites like 2α-cyano-4α,5α-epoxyandrostane-3,17-dione (M-1) in rat urine and bile. These data inform pharmacokinetic models and highlight species-specific metabolism, guiding translational dosing strategies .
Methodological Considerations
Q. What statistical frameworks are appropriate for survival analysis in Trilostane-treated cohorts?
Kaplan-Meier survival plots and Cox proportional hazard models adjust for covariates like age, weight, and breed. In canine pituitary-dependent hyperadrenocorticism studies, multivariable models show no significant survival difference between Trilostane and mitotane, emphasizing baseline patient factors over drug choice .
Q. How do researchers ensure analytical rigor in Trilostane impurity characterization?
Regulatory-compliant reference standards (e.g., Trilostane Impurity 6) are used for method validation (ICH Q2). Techniques like HPLC-MS/MS cross-validate purity against pharmacopeial standards, ensuring reproducibility in ANDA submissions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
